![molecular formula C10H9ClN2O2S B6359470 1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride, 95% CAS No. 1784954-89-7](/img/structure/B6359470.png)
1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride, 95%
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Description
1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride is a sulfonyl chloride derivative of 1-methyl-1H-imidazole. It is commonly used in organic synthesis as a reagent for the preparation of various pharmaceutical compounds . It is a white to off-white solid that is highly reactive and can react violently with water, so it must be handled with care .
Synthesis Analysis
1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular structure of 1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride is represented by the formula C10H9ClN2O2S . The InChI code for this compound is 1S/C10H9ClN2O2S/c1-13-9 (16 (11,14)15)7-12-10 (13)8-5-3-2-4-6-8/h2-7H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride include a molecular weight of 256.71 . It is a solid at room temperature . The compound is highly reactive and can react violently with water .Safety and Hazards
1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride is a highly reactive compound and can react violently with water . Therefore, it must be handled with care. The safety information includes precautionary statements such as P260, P261, P264, P271, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P310, P403 + P233, P405, P501 .
Mechanism of Action
Target of Action
The primary targets of 3-methyl-2-phenylimidazole-4-sulfonyl chloride are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
3-methyl-2-phenylimidazole-4-sulfonyl chloride interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins .
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins and leukotrienes, thereby reducing inflammation .
Pharmacokinetics
Similar compounds have been evaluated for their physicochemical properties, adme, and drug-likeness profiles .
Result of Action
The inhibition of COX-1 and COX-2 by 3-methyl-2-phenylimidazole-4-sulfonyl chloride leads to a decrease in the production of prostaglandins, which are key mediators of inflammation . This results in an anti-inflammatory effect.
properties
IUPAC Name |
3-methyl-2-phenylimidazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-9(16(11,14)15)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQNODMGPGRVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C2=CC=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-phenyl-1H-imidazole-5-sulfonyl chloride |
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